molecular formula C15H20O4 B3333749 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid CAS No. 134098-68-3

3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid

Cat. No.: B3333749
CAS No.: 134098-68-3
M. Wt: 264.32 g/mol
InChI Key: IRUYOPOSEOEWIN-UHFFFAOYSA-N
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Description

3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an acetoxy group, two methyl groups on the phenyl ring, and a butyric acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid typically involves the esterification of 2-hydroxy-4,6-dimethylphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid involves the hydrolysis of the ester group by esterases, leading to the release of the active metabolite, 2-hydroxy-4,6-dimethylphenylacetic acid. This metabolite can then interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to act as a prodrug and release active metabolites upon hydrolysis makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

3-(2-acetyloxy-4,6-dimethylphenyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9-6-10(2)14(12(7-9)19-11(3)16)15(4,5)8-13(17)18/h6-7H,8H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUYOPOSEOEWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC(=O)C)C(C)(C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134098-68-3
Record name 134098-68-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid
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3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid
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3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid
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3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid
Reactant of Route 5
3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid
Reactant of Route 6
3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid

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